molecular formula C18H22N4O3 B2917063 N-(4-methoxyphenethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide CAS No. 2034361-17-4

N-(4-methoxyphenethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2917063
CAS No.: 2034361-17-4
M. Wt: 342.399
InChI Key: RAMTZACDAMEOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
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Scientific Research Applications

Discovery and Optimization for Kinase Inhibition

Compounds structurally related to N-(4-methoxyphenethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide have been identified as potent inhibitors of specific kinase families. For example, substituted pyridine and pyrimidine derivatives have been explored for their efficacy in inhibiting the Met kinase superfamily, showcasing their potential in cancer therapy due to their selective inhibition and favorable pharmacokinetic profiles. These discoveries highlight the ongoing efforts in optimizing chemical structures for enhanced solubility, enzyme potency, and selectivity towards specific cancer targets (Schroeder et al., 2009).

Anti-Inflammatory and Analgesic Agents

Research has also been conducted on derivatives of visnaginone and khellinone, leading to the synthesis of novel compounds with pronounced anti-inflammatory and analgesic activities. These activities were measured through COX-1/COX-2 inhibition assays, demonstrating the therapeutic potential of these molecules in managing pain and inflammation (Abu‐Hashem et al., 2020).

Antitubercular and Antibacterial Activities

Further research into pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives has unveiled significant antitubercular and antibacterial properties. These studies involve the synthesis and biological screening of novel compounds, demonstrating their effectiveness against tuberculosis and various bacterial strains. The results from these studies indicate the importance of molecular scaffolds in designing drugs to combat infectious diseases (Bodige et al., 2019).

Histone Deacetylase Inhibition

The design and synthesis of compounds targeting histone deacetylases (HDACs) for cancer treatment have also been explored. Such research efforts aim to block cancer cell proliferation and induce apoptosis through selective inhibition of HDACs, demonstrating the therapeutic potential of these inhibitors in oncology (Zhou et al., 2008).

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-15-4-2-14(3-5-15)6-10-20-18(23)22-11-8-16(12-22)25-17-7-9-19-13-21-17/h2-5,7,9,13,16H,6,8,10-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMTZACDAMEOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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